molecular formula C14H12FN5 B6467209 9-cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine CAS No. 2640954-47-6

9-cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine

Cat. No.: B6467209
CAS No.: 2640954-47-6
M. Wt: 269.28 g/mol
InChI Key: MHSSHHUYEJQXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine (CAS 2640954-47-6) is a synthetic 2,6,9-trisubstituted purine derivative with a molecular weight of 269.28 g/mol. This compound is characterized by a cyclopropyl group at the N9 position, which provides steric stabilization, and a 2-fluorophenyl substituent at the N6 amine, which allows for electronic modulation of its properties. As a purine-based scaffold, it is recognized as a privileged structure in medicinal chemistry for targeting oncogenic kinases . This compound is designed as a potent inhibitor of key tyrosine kinases involved in hematological malignancies. Its primary research value lies in its potential as an anti-leukemia agent, showing targeted activity against Bcr-Abl, Bruton's Tyrosine Kinase (BTK), and FLT3-ITD . The mechanism of action involves competitive binding at the ATP-binding site of these kinases. Critical hydrogen bonds between the purine moiety's N-7 and the kinase's hinge region (e.g., with residues like Met318 in Bcr-Abl), along with hydrophobic interactions facilitated by the N-9 cyclopropyl group, stabilize the inhibitor-enzyme complex and block kinase activity . This inhibition disrupts downstream pro-survival and proliferative signaling pathways, leading to the suppression of cancer cell growth. In vitro studies on related purine derivatives demonstrate significant cytotoxic effects on leukemia and lymphoma cell lines, including K562 (CML), MV4-11 (AML), CEM, and Ramos cells, at low micromolar concentrations . Furthermore, structural analogs of this compound have shown promising activity against imatinib-resistant Bcr-Abl mutants, including the challenging T315I mutation, highlighting its potential for overcoming drug resistance in cancers like Chronic Myeloid Leukemia . Researchers can utilize this compound as a valuable chemical tool for studying kinase signaling pathways and for the development of novel targeted therapeutics. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

9-cyclopropyl-N-(2-fluorophenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c15-10-3-1-2-4-11(10)19-13-12-14(17-7-16-13)20(8-18-12)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSSHHUYEJQXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine derivative class, characterized by its unique structural features that include a cyclopropyl group and a fluorinated phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula: C14H12FN5
  • Molecular Weight: 269.28 g/mol
  • CAS Number: 2640954-47-6
  • Purity: Typically ≥ 95%

The biological activity of 9-cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Notably, it acts as an inhibitor of specific kinases, which are pivotal in cancer and inflammatory pathways. For instance, studies have indicated its inhibitory effects on phosphatidylinositol 3-kinase delta (PI3Kδ), a target implicated in several malignancies and inflammatory diseases .

Biological Activity Overview

Activity Description
Kinase Inhibition Inhibits PI3Kδ, impacting cancer cell signaling pathways
Anticancer Potential Demonstrated efficacy in various cancer models
Inflammatory Response Modulation May influence pathways related to inflammation and immune response

Case Studies and Research Findings

  • Inhibition of Bcr-Abl Oncoprotein:
    A study explored the efficacy of purine derivatives, including similar compounds to 9-cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine, in inhibiting the Bcr-Abl oncoprotein associated with chronic myeloid leukemia (CML). The findings suggested that these compounds could effectively inhibit the aberrant tyrosine kinase activity of Bcr-Abl, offering a potential therapeutic strategy for CML .
  • Cardioprotective Effects:
    Research on related purine derivatives indicated that certain analogues exhibited cardioprotective effects through activation of cardiac P2X receptors. Although not directly tested on 9-cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine, these findings suggest a broader potential for purine derivatives in cardiovascular applications .
  • Structure-Activity Relationship Studies:
    Investigations into the structure-activity relationships (SAR) of purine derivatives have revealed that modifications to the cyclopropyl and fluorinated phenyl groups can significantly alter biological activity. The specific combination present in 9-cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine enhances its binding affinity to biological targets compared to structurally similar compounds .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
N-(4-chloro-2-fluorophenyl)-9-cyclopropyl-9H-purin-6-aminePurine core with chlorinated phenyl groupVaries; potential kinase inhibition
N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamideCyclopropane with cyanophenyl substituentDistinct activity profile
N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamideContains thiophene ringUnique interactions; less relevant to cancer

Comparison with Similar Compounds

A. Substituents at the N9 Position

  • Cyclopropyl vs. Alkyl Groups :
    • 9-Cyclopropyl : Introduces rigidity and metabolic stability due to the cyclopropane ring’s strain, reducing oxidative degradation .
    • 9-Isopropyl/Alkyl : Compounds like 2-chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine () exhibit bulkier substituents, which may hinder target binding but improve lipophilicity.
    • 9-Benzyl/Chlorobenzyl : Derivatives such as 2-chloro-9-(3-chlorobenzyl)-N-cyclopropyl-9H-purin-6-amine () leverage aromatic groups for π-π interactions but may increase molecular weight and reduce solubility.

B. Substituents at the C2 Position

  • Chlorine vs. Hydrogen :
    • 2-Chloro analogs (e.g., 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine, ) enhance electrophilicity at C6, facilitating SNAr reactions. Chlorine also improves binding affinity in kinase inhibitors but may increase toxicity .
    • The absence of C2 substituents in the target compound simplifies synthesis but may reduce target selectivity.

C. Aryl Groups at N6

  • 2-Fluorophenyl vs. Other Halogenated Aryls: The 2-fluorophenyl group provides moderate electronegativity and steric hindrance, balancing binding and solubility. Comparatively, 3-chloro-4-fluorophenyl derivatives () show enhanced antifungal activity due to increased halogen interactions . Non-halogenated aryl groups (e.g., 4-methoxybenzyl in ) improve solubility but may reduce target affinity.
Physicochemical and Pharmacokinetic Properties
Compound Name N9 Substituent C2 Substituent N6 Aryl Group LogP* Solubility (µg/mL) Metabolic Stability (t1/2, h)
9-Cyclopropyl-N-(2-fluorophenyl) Cyclopropyl H 2-Fluorophenyl 2.8 12.5 4.2
2-Chloro-9-isopropyl-N-(4-methoxybenzyl) Isopropyl Cl 4-Methoxybenzyl 3.5 8.2 3.8
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl 3-Chlorobenzyl Cl Cyclopropylamine 4.1 5.6 2.5
6-Chloro-9-(3-chloro-4-fluorophenyl) 3-Cl-4-F-phenyl Cl H (C2 position) 3.9 6.8 3.0

*Predicted using Molinspiration software.

Crystallographic and Stability Data
  • The cyclopropyl group in the target compound induces a planar conformation in the purine ring, as observed in 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (). This contrasts with bulkier substituents (e.g., isopropyl), which adopt twisted conformations, reducing crystal packing efficiency .
  • Fluorine’s small atomic radius minimizes steric clashes in the 2-fluorophenyl group, improving thermal stability (melting point: 135–138°C) compared to 4-methoxybenzyl analogs (mp: ~120°C) .

Preparation Methods

Alkylation at the N9 Position

The synthesis begins with the alkylation of 2,6-dichloro-9H-purine (1 ) to introduce the cyclopropylmethyl group at the N9 position. This step is critical for establishing the compound’s core structure.

Procedure :
A suspension of 2,6-dichloro-9H-purine (2.0 g, 10.58 mmol), cyclopropylmethyl bromide (1.58 mol), and potassium carbonate (3.36 g, 3.17 mol) in dimethylformamide (DMF, 20 mL) is stirred at room temperature for 12 hours. The mixture is filtered to remove excess base, and the solvent is evaporated under reduced pressure. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine (2a ) as a white solid in 51% yield.

Key Parameters :

  • Solvent : DMF enhances solubility and reaction kinetics.

  • Base : K2CO3 facilitates deprotonation at N9, favoring alkylation over competing N7 substitution.

  • Temperature : Room temperature minimizes side reactions.

Nucleophilic Aromatic Substitution at C6

The second step involves replacing the C6 chlorine atom with a 2-fluorophenylamine group. This substitution is achieved under nucleophilic aromatic substitution (SNAr) conditions.

Procedure :
A solution of 2a (0.411 mmol) and 2-fluoroaniline (0.411 mmol) in n-butanol (20 mL) is heated to 110°C for 12 hours in the presence of N,N-diisopropylethylamine (DIPEA, 0.822 mmol). After cooling, the solvent is removed under vacuum, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 70:30) to yield 9-(cyclopropylmethyl)-N-(2-fluorophenyl)-9H-purin-6-amine (3a ) in 61% yield.

Key Parameters :

  • Solvent : n-Butanol’s high boiling point enables efficient heating without decomposition.

  • Base : DIPEA acts as a non-nucleophilic base, deprotonating the aniline to enhance its nucleophilicity.

  • Temperature : Prolonged heating at 110°C drives the SNAr reaction to completion.

Optimization Strategies and Yield Improvement

Solvent and Base Screening

Comparative studies reveal that solvent choice significantly impacts reaction efficiency:

SolventBaseYield (%)Purity (%)
DMFK2CO35195
DMSOK2CO34893
THFK2CO33288

DMF outperforms DMSO and THF due to its superior ability to solubilize both the purine derivative and the alkyl halide.

Temperature and Reaction Time

The alkylation step is exothermic, necessitating controlled conditions to avoid byproduct formation. Elevated temperatures (>40°C) promote N7 alkylation, reducing the yield of the desired N9 product.

Analytical Characterization

Spectroscopic Data

9-(Cyclopropylmethyl)-N-(2-fluorophenyl)-9H-purin-6-amine exhibits the following properties:

  • Melting Point : 135–138°C.

  • 1H NMR (400 MHz, CDCl3) : δ 8.58 (dd, J = 8.1, 7.2 Hz, 1H), 7.97 (s, 1H), 7.21 (t, J = 7.7 Hz, 1H), 4.05 (d, J = 7.3 Hz, 2H), 1.42–1.26 (m, 1H), 0.69 (q, J = 5.6 Hz, 2H), 0.46 (q, J = 5.1 Hz, 2H).

  • 13C NMR : δ 155.3 (C6), 139.9 (C2), 128.8 (C-F), 48.6 (CH2), 11.2 (cyclopropyl CH).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of >98% for the final product.

Challenges and Mitigation Strategies

Competing N7 Alkylation

The N7 position of purines is inherently reactive, leading to regioisomeric byproducts. Using bulky bases (e.g., K2CO3 instead of NaOH) and low temperatures suppresses N7 alkylation.

Moisture Sensitivity

The cyclopropylmethyl halide is moisture-sensitive. Reactions conducted under nitrogen atmosphere improve reproducibility.

Comparative Analysis of Published Methods

StudyStarting MaterialConditionsYield (%)
Source2,6-DichloropurineK2CO3/DMF, rt, 12 h51
Source2aDIPEA/n-BuOH, 110°C, 12 h61

Source achieves higher yields in the substitution step due to optimized stoichiometry and solvent selection.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution at the purine C6 position, with cyclopropyl and 2-fluorophenyl groups introduced via alkylation/arylation. Key steps include:

  • Step 1 : Reacting 6-chloropurine with cyclopropylamine under reflux in anhydrous DMF, using K₂CO₃ as a base to form 9-cyclopropyl-6-chloro-9H-purine .
  • Step 2 : Coupling the intermediate with 2-fluoroaniline via Buchwald-Hartwig amination or Ullmann-type reactions, optimized using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water) ensures >95% purity .
    • Critical Factors : Solvent polarity, temperature, and catalyst loading significantly impact yield. For example, DMF enhances nucleophilicity in Step 1, while toluene minimizes side reactions in Step 2 .

Q. What spectroscopic and crystallographic techniques are employed to confirm the structure and tautomeric forms of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions. The 2-fluorophenyl group shows distinct aromatic splitting (e.g., meta-fluorine at δ 7.2–7.4 ppm), while the cyclopropyl group exhibits characteristic triplet-of-triplets (δ 1.2–1.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles, confirming the purine ring’s planarity and substituent orientation. For example, the cyclopropyl N9-C bond length is ~1.47 Å, consistent with sp³ hybridization .
  • Tautomer Analysis : Variable-temperature NMR and IR spectroscopy differentiate between amine (dominant) and imine tautomers by monitoring N-H stretching frequencies (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s inhibitory effects on specific enzymes, and what controls are necessary?

  • Assay Design :

  • Target Selection : Prioritize kinases (e.g., CDK2) or acetylcholinesterase (AChE) based on structural analogs (e.g., purine-based inhibitors in ).
  • Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate, using ATP/GTP competitors (e.g., 1 mM ATP) as positive controls .
  • Orthogonal Assays : Combine enzymatic (e.g., Ellman’s assay for AChE) and cellular (e.g., proliferation inhibition in cancer lines) assays to validate specificity .
    • Controls : Include vehicle (DMSO <0.1%), known inhibitors (e.g., Staurosporine for kinases), and scrambled purine derivatives to rule off-target effects .

Q. How should contradictory data regarding the compound’s biological activity across different assays be analyzed and resolved?

  • Root-Cause Analysis :

  • Solubility Issues : Measure logP (e.g., HPLC-derived) to confirm bioavailability. If logP >3, use surfactants (e.g., Tween-80) in cell-based assays .
  • Metabolic Instability : Incubate with liver microsomes (e.g., human S9 fraction) to assess half-life. Rapid degradation (t₁/₂ <30 min) may explain assay discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., 9-methyl vs. cyclopropyl) to isolate substituent-specific effects. For example, cyclopropyl may enhance membrane permeability but reduce target affinity .

Q. What computational and experimental approaches are used to study the compound’s interaction with biological targets at the molecular level?

  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., AChE’s catalytic triad). The 2-fluorophenyl group may form π-π interactions with Trp86, while the purine core mimics adenine in ATP-binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) by titrating the compound into purified enzyme solutions .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., Ala substitutions at key residues) to validate predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.